molecular formula C13H18O4 B11464002 Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-5-carboxylate

Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-5-carboxylate

Cat. No.: B11464002
M. Wt: 238.28 g/mol
InChI Key: WMCJKLQNQFITGI-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with a cyclohexane ring, and an ethyl ester functional group. The presence of the spiro linkage and the oxo groups makes this compound an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study the interactions between small molecules and biological targets.

    Medicine: The compound’s structure and functional groups make it a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in its mechanism of action are likely to be complex and may involve multiple steps and intermediates.

Comparison with Similar Compounds

Ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[cyclopropane-1,2’-indane]: This compound has a similar spiro linkage but a different core structure.

    Spiro[cyclohexane-1,2’-oxirane]: This compound has an oxirane ring instead of a bicyclo[3.1.0]hexane core.

    Spiro[cyclopentane-1,2’-pyrrolidine]: This compound has a pyrrolidine ring fused with a cyclopentane ring.

The uniqueness of ethyl 4-oxo-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexane]-5-carboxylate lies in its combination of a bicyclo[3.1.0]hexane core with a cyclohexane ring and an ethyl ester functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-oxospiro[3-oxabicyclo[3.1.0]hexane-4,1'-cyclohexane]-1-carboxylate

InChI

InChI=1S/C13H18O4/c1-2-16-10(14)13-8-9(13)12(17-11(13)15)6-4-3-5-7-12/h9H,2-8H2,1H3

InChI Key

WMCJKLQNQFITGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC1C3(CCCCC3)OC2=O

Origin of Product

United States

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